2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound. It features a unique combination of a fluoro group, a methylthio group, a morpholino group, and a pyrazolo[3,4-d]pyrimidine ring system. This structural diversity endows the molecule with distinctive chemical and biological properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be accomplished through a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves the reaction of appropriate substituted hydrazines with substituted pyrimidines under acidic conditions.
Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiolates.
Formation of the morpholino group: : This is typically achieved through nucleophilic substitution reactions involving morpholine and appropriate leaving groups.
Attachment of the fluoro group: : This can be done via electrophilic fluorination or other fluorination techniques.
Coupling the pyrazolo[3,4-d]pyrimidine derivative with the benzamide: : This final coupling step often requires activation of the carboxylic acid or amine group using reagents like carbodiimides.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but with optimizations to improve yield and reduce production costs. This might involve the use of continuous flow reactors, advanced catalysis, or other techniques to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions at the methylthio group, potentially converting it to a sulfoxide or sulfone.
Reduction: : The nitro group (if present) can be reduced to an amine.
Substitution: : Nucleophilic or electrophilic substitution can occur at the fluoro or morpholino groups, depending on the reaction conditions.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, the unique structure of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide makes it a useful molecule for studying novel reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. It can be used as a scaffold for designing inhibitors of specific enzymes or as a probe to study cellular signaling pathways.
Industry
In industry, its properties can be exploited for the synthesis of materials with unique electronic or optical properties, or as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is largely dependent on its specific use. In medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the fluoro and methylthio groups can enhance its binding affinity and specificity to the target protein. The morpholino group may increase its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methylthio-6-morpholino-1H-pyrazolo[3,4-d]pyrimidine
2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The unique combination of the fluoro group, methylthio group, and morpholino group in 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide makes it distinct
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTQBSFJHNVLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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